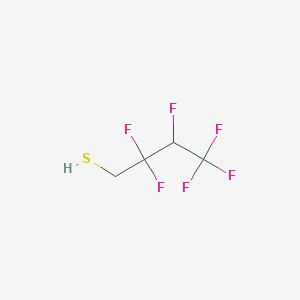

2,2,3,4,4,4-Hexafluorobutan-1-thiol

Description

Significance of Fluorine in Organic Chemistry and Materials Science

Fluorine, the most electronegative element, imparts exceptional properties to organic molecules. numberanalytics.comnih.gov Its introduction into organic compounds creates the carbon-fluorine (C-F) bond, one of the strongest bonds in organic chemistry. nih.gov This bond confers high thermal stability, chemical inertness, and resistance to oxidation and degradation. numberanalytics.comnih.govlew.ro The strategic incorporation of fluorine atoms is a cornerstone in the development of advanced materials, including high-performance polymers, pharmaceuticals, and agrochemicals. researchgate.net

The unique characteristics of fluorinated compounds stem from several factors:

High Electronegativity: Fluorine's ability to attract electrons polarizes the C-F bond, yet the bond gains stability from the resulting electrostatic attraction. nih.gov

Small Atomic Size: The small size of the fluorine atom allows it to replace hydrogen in organic molecules without significant steric alteration, yet it can profoundly alter the electronic properties of the molecule. lew.ro

Low Polarizability: This contributes to weak intermolecular forces, leading to properties like simultaneous hydrophobicity and lipophobicity.

These properties have led to the development of materials like Polytetrafluoroethylene (PTFE), known for its non-stick properties, and fluorinated compounds used in liquid crystals and as surfactants. lew.roacs.org The history of organofluorine chemistry, which began even before the isolation of elemental fluorine, has evolved into a critical field for creating materials with tailored properties for high-performance applications. nih.gov

Table 1: Comparison of Carbon-Hydrogen and Carbon-Fluorine Bonds

| Property | C-H Bond | C-F Bond | Significance |

|---|---|---|---|

| Bond Length | ~1.09 Å | ~1.35 Å | The C-F bond is longer. |

| Bond Energy | ~413 kJ/mol | ~485 kJ/mol | The C-F bond is significantly stronger and more stable. nih.gov |

| Electronegativity Difference | ~0.4 | ~1.5 | Results in a highly polarized C-F bond. nih.gov |

Overview of Thiol Chemistry in Advanced Research Areas

Thiols, the sulfur analogues of alcohols, are characterized by the presence of a sulfhydryl (-SH) group. wikipedia.orglibretexts.org This functional group is highly reactive and participates in a wide range of chemical transformations, making it invaluable in diverse research areas. researchgate.netrsc.org Thiol chemistry is particularly prominent in the development of polymers, pharmaceuticals, and functional materials. researchgate.netnih.gov

A key area of advancement is "click chemistry," where thiols are ideal reagents due to their efficient and specific reactions under mild conditions. rsc.org These reactions, which often proceed via radical or nucleophilic pathways, allow for the precise construction of complex molecular architectures. researchgate.netrsc.org

Notable thiol-based reactions in advanced research include:

Thiol-ene Reaction: This reaction involves the addition of a thiol to an alkene, typically initiated by light, to form a thioether. nih.govwestmont.edu It is highly efficient, tolerates various functional groups, and does not require metal catalysts, making it suitable for biological and peptide science applications. nih.gov

Thiol-Michael Addition: This involves the nucleophilic addition of a thiolate anion to an electron-deficient alkene. rsc.org It is widely used in polymer synthesis and modification.

Thiol-epoxy Reaction: The base-catalyzed ring-opening of epoxides by thiols is another "click" reaction used to create poly(β-hydroxy thioether)s, which are useful in hydrogel synthesis and for creating materials with antibacterial properties. utwente.nl

The versatility of the thiol group, including its ability to form disulfide bonds through oxidation and to act as a strong ligand for metal nanoparticles, further expands its utility in materials science and nanotechnology. libretexts.orgnih.gov

Table 2: Overview of Key Thiol "Click" Reactions

| Reaction | Reactants | Product | Key Features |

|---|---|---|---|

| Thiol-ene | Thiol (-SH) + Alkene (C=C) | Thioether | High efficiency, often radical-initiated, metal-free. rsc.orgnih.gov |

| Thiol-yne | Thiol (-SH) + Alkyne (C≡C) | Vinyl Sulfide (B99878) | Can proceed via radical or nucleophilic pathways. |

| Thiol-Michael | Thiolate (S⁻) + α,β-unsaturated carbonyl | Thioether | Base or nucleophile-catalyzed conjugate addition. rsc.org |

| Thiol-epoxy | Thiol (-SH) + Epoxide | β-hydroxy thioether | Base-catalyzed, forms specific linkage, useful for polymers. utwente.nl |

Structural and Functional Relevance of 2,2,3,4,4,4-Hexafluorobutan-1-thiol within Fluoroalkyl Organosulfur Compounds

This compound is a member of the fluoroalkyl organosulfur compound family, which integrates the properties of both fluorinated substances and thiols. nih.govtandfonline.com The structure consists of a four-carbon chain with six fluorine atoms and a terminal thiol group.

Structural Features:

The high degree of fluorination on the butyl chain, specifically the CF₃ and CF₂ groups, creates a molecule with significant electronic and steric differences from its non-fluorinated counterpart, butane-1-thiol. wikipedia.org

The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the thiol proton compared to non-fluorinated thiols.

The thiol (-SH) group provides a reactive site for the diverse chemical transformations outlined in the previous section.

Functional Relevance: The combination of a hexafluorinated alkyl chain and a thiol functional group suggests that this compound is a valuable building block in materials science. The fluorinated portion of the molecule can be used to impart properties such as:

Low Surface Energy: Leading to hydrophobic and oleophobic surfaces.

Chemical and Thermal Stability: Enhancing the durability of materials it is incorporated into. numberanalytics.com

Unique Intermolecular Interactions: Facilitating self-assembly and the creation of structured materials.

The thiol group enables this compound to be anchored onto surfaces (like gold nanoparticles), integrated into polymer networks via thiol-ene or other click reactions, or used in the synthesis of specialized molecules. nih.gov For instance, fluorinated thiols are used to create self-assembled monolayers (SAMs) on surfaces to control wetting and adhesion. While specific research on this compound is not widely documented, its synthesis is plausible from the corresponding commercially available alcohol, 2,2,3,4,4,4-Hexafluoro-1-butanol. chemicalbook.comfishersci.com A common synthetic route would involve converting the alcohol to a halide or tosylate, followed by nucleophilic substitution with a sulfur source like thiourea (B124793) and subsequent hydrolysis. nih.govgoogle.com

Table 3: Physicochemical Properties of this compound

| Property | Value (Predicted/Inferred) |

|---|---|

| Molecular Formula | C₄H₄F₆S |

| Molecular Weight | 202.13 g/mol |

| Boiling Point | Lower than the corresponding alcohol (114 °C for 2,2,3,4,4,4-Hexafluoro-1-butanol) due to weaker hydrogen bonding. wikipedia.orgchemicalbook.com |

| Acidity (pKa) | Expected to be lower (more acidic) than non-fluorinated thiols (e.g., Butane-1-thiol pKa ~10.5) due to the inductive effect of fluorine atoms. |

| Appearance | Likely a volatile liquid with a strong, unpleasant odor, characteristic of low-molecular-weight thiols. wikipedia.orgwikipedia.org |

Compound Index

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,3,4,4,4-Hexafluoro-1-butanol |

| Butane-1-thiol |

| Polytetrafluoroethylene (PTFE) |

| Thioacetic acid |

| Cysteine |

| Penicillamine |

| Glutathione |

| N-acetylcysteine |

| 2,3-meso-dimercaptosuccinic acid |

| British anti-Lewisite |

| D-penicillamine |

| Amifostine |

| (Z)-1,1,1,4,4,4-Hexafluoro-2-butene |

| 2,3-difluorobutan-1,4-diol |

| 5,11-dimethyl-5H-indolo[2,3-b]quinolin |

| Capecitabine |

| Diosgenin |

| Tigogenin |

| Flumethasone |

| Fluticasone propionate |

| Ursolic acid methyl ester |

| β-sitosterol |

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,4,4,4-hexafluorobutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6S/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCILIOMUIQBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)F)(F)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Techniques for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated compounds like 2,2,3,4,4,4-hexafluorobutan-1-thiol. The presence of both protons (¹H) and fluorine-19 (¹⁹F) nuclei, both of which are NMR-active with spin ½, provides a wealth of structural information.

¹H and ¹⁹F NMR for Structural Analysis and Reaction Monitoring

¹H and ¹⁹F NMR spectroscopy are fundamental for confirming the identity and purity of this compound. The ¹H NMR spectrum provides information on the hydrogen-bearing carbons, while the ¹⁹F NMR spectrum details the environment of the fluorine atoms.

In ¹H NMR, the methylene (B1212753) protons (-CH₂-) adjacent to the thiol group and the methine proton (-CH-) coupled to fluorine atoms will exhibit characteristic chemical shifts and complex splitting patterns due to both homonuclear (H-H) and heteronuclear (H-F) coupling. The thiol proton (-SH) may appear as a broad or sharp singlet, depending on the solvent and concentration.

¹⁹F NMR is particularly informative due to its high sensitivity and wide range of chemical shifts, which makes it excellent for detecting subtle changes in the electronic environment of the fluorine nuclei. huji.ac.ilbiophysics.org The spectrum of this compound is expected to show distinct signals for the CF₃ and CF₂ groups, with their chemical shifts and coupling constants (J-couplings) providing definitive structural confirmation.

Reaction monitoring using both ¹H and ¹⁹F NMR is highly effective. For instance, in reactions involving the thiol group, changes in the chemical shift and multiplicity of the adjacent -CH₂- protons can be observed in the ¹H NMR spectrum. rsc.org Similarly, any reaction that alters the electronic environment of the fluorinated alkyl chain will cause significant changes in the ¹⁹F NMR spectrum, allowing for real-time tracking of reaction progress and product formation. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constants (J) Hz (Predicted) |

|---|---|---|---|

| -SH | 1.3 - 1.6 | t (triplet) | ~8 Hz (³JHH) |

| -CH₂- | 2.8 - 3.2 | dt (doublet of triplets) | ³JHH ~8 Hz, ³JHF ~12-15 Hz |

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Chemical Shift (δ) ppm (Predicted, relative to CFCl₃) | Multiplicity | Coupling Constants (J) Hz (Predicted) |

|---|---|---|---|

| -CF₂- | -110 to -130 | m (multiplet) | Complex coupling |

¹H{¹⁹F} NMR for Simplifying Complex Multiplets and Coupling Analysis

The ¹H NMR spectrum of this compound is often complex due to extensive spin-spin coupling between protons and fluorine atoms (H-F coupling). To simplify these spectra and facilitate analysis, ¹H{¹⁹F} heteronuclear decoupling experiments can be performed.

In this technique, the sample is irradiated with a broad range of radiofrequencies that covers all the ¹⁹F resonances while the ¹H spectrum is being acquired. This process decouples the fluorine nuclei from the protons, effectively removing all H-F coupling interactions. As a result, the complex multiplets in the ¹H spectrum collapse into simpler patterns that are easier to interpret. For example, a doublet of triplets might collapse into a simple triplet.

This simplification is demonstrated in the analysis of the structurally similar compound 2,2,3,4,4,4-hexafluorobutan-1-ol, where the ¹H{¹⁹F} experiment dramatically simplifies the complex multiplets, allowing for unambiguous assignment of the proton signals. southampton.ac.uk This technique is crucial for accurately determining the underlying H-H coupling constants, which are often obscured by the larger H-F couplings.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Mass Spectrometry for Product Analysis and Nucleophilic Center Identification

Mass spectrometry is vital for analyzing the products of reactions involving this compound. By identifying the molecular ion peak (M⁺) of a reaction product, its molecular weight can be confirmed. Further structural information is obtained by analyzing the fragmentation patterns, which are the sets of smaller ions produced when the molecular ion breaks apart in the mass spectrometer.

For reactions involving this thiol, MS can definitively identify the nucleophilic center. Thiols are known to be excellent nucleophiles, and reactions are expected to occur at the sulfur atom. nih.gov For example, in a nucleophilic substitution reaction where the thiol displaces a leaving group, the resulting thioether product will have a molecular weight corresponding to the sum of the hexafluorobutyl group and the electrophile, minus the leaving group. The fragmentation pattern would likely show characteristic losses of fragments such as HF or the CF₃ group.

In the context of protein chemistry, mass spectrometry is widely used to study modifications of cysteine residues (S-thiolation). nih.gov If this compound were used to modify a protein, MS could identify the exact cysteine residue that has been modified by analyzing the mass increase of proteolytic peptides.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Fragment | Formula |

|---|---|---|

| 200 | [M]⁺ | [C₄H₄F₆S]⁺ |

| 167 | [M - SH]⁺ | [C₄H₃F₆]⁺ |

| 131 | [M - CF₃]⁺ | [C₃H₄F₃S]⁺ |

Surface-Sensitive Analytical Methods

When this compound is used to modify surfaces, for example, in the formation of self-assembled monolayers (SAMs) on gold or other substrates, surface-sensitive techniques are required to characterize the resulting layer.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for determining the elemental composition and chemical state of atoms on a surface. researchgate.net It works by irradiating a surface with X-rays and measuring the kinetic energy of the electrons that are ejected.

For a surface modified with this compound, XPS can provide quantitative information about the elements present, including carbon (C), fluorine (F), sulfur (S), and the substrate material. researchgate.net The presence of strong F 1s and S 2p signals would confirm the successful attachment of the thiol to the surface.

Furthermore, high-resolution XPS scans of individual elemental peaks can reveal the chemical bonding environment. The C 1s spectrum, for instance, can be deconvoluted into separate peaks corresponding to the different types of carbon atoms: C-H, C-S, C-F₂, and C-F₃. The binding energies of these peaks are shifted due to the influence of the highly electronegative fluorine atoms. This "chemical shift" provides definitive evidence of the molecule's integrity on the surface. researchgate.net Analysis of the S 2p peak can confirm that the sulfur is bonded to the substrate (e.g., as a thiolate on gold).

Table 4: Predicted XPS Binding Energies for a Monolayer of this compound on a Gold Surface

| Element (Orbital) | Predicted Binding Energy (eV) | Chemical State Information |

|---|---|---|

| F 1s | ~689 | Confirms presence of C-F bonds |

| C 1s | ~292 | -CF₃ |

| C 1s | ~290 | -CF₂- |

| C 1s | ~287 | -CH- |

| C 1s | ~285 | -CH₂-S |

| S 2p₃/₂ | ~162 | Thiolate bond to gold surface |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemical Mapping

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed elemental and molecular information from the outermost few nanometers of a material's surface. acs.orgacs.orgresearchgate.netcarleton.eduulvac-phi.com This method utilizes a pulsed primary ion beam (e.g., Bi₃⁺ or Ga⁺) to bombard the sample surface, causing the emission of secondary ions. acs.orgcarleton.edu These ejected ions are then accelerated into a "flight tube," and their mass-to-charge ratio (m/z) is determined by measuring their time-of-flight to a detector. acs.orgresearchgate.net

For a surface functionalized with this compound, ToF-SIMS can confirm the presence of the molecule and identify characteristic fragments. In the analysis of fluorinated thiol SAMs, both positive and negative ion spectra are rich with information. Expected characteristic negative ion fragments for this compound would include F⁻, CF₃⁻, and other CₓFᵧ⁻ fragments, as well as fragments containing the thiol group, such as S⁻ and SH⁻. The parent molecular ion [M]⁻ or a deprotonated species [M-H]⁻ might also be detectable under optimal conditions.

The high mass resolution of ToF-SIMS allows for the differentiation of ions with the same nominal mass, which is crucial for the unambiguous identification of molecular fragments. acs.org Furthermore, the technique's imaging capabilities enable the mapping of the lateral distribution of these fragments across a surface, providing insights into the homogeneity and quality of a this compound monolayer. filab.friontof.com

Table 1: Predicted Characteristic ToF-SIMS Fragments for this compound

| Ion Fragment | Chemical Formula | Expected m/z | Ion Polarity |

| Fluoride (B91410) | F⁻ | 19.00 | Negative |

| Thiol | SH⁻ | 32.97 | Negative |

| Trifluoromethyl | CF₃⁻ | 69.00 | Negative |

| Pentafluoroethyl | C₂F₅⁻ | 119.00 | Negative |

| Parent Molecule (deprotonated) | C₄H₃F₆S⁻ | 201.98 | Negative |

| Gold-Thiolate Complex (on Au) | AuS⁻ | 228.94 | Negative |

Note: The m/z values are nominal and for illustrative purposes. High-resolution mass spectrometry would provide more precise values.

Secondary Ion Mass Spectrometry (SIMS) Imaging for Spatially Resolved Chemical Information

SIMS imaging is a powerful mode of SIMS that provides spatially resolved chemical information by rastering a focused primary ion beam across the sample surface and collecting a mass spectrum at each pixel. filab.friontof.commdpi.com This technique can generate chemical maps showing the distribution of specific elements and molecules with sub-micron spatial resolution. filab.fr

In the context of this compound, SIMS imaging is particularly useful for visualizing the formation of self-assembled monolayers on various substrates, such as gold. For instance, if a patterned SAM of this compound is created, SIMS imaging can clearly distinguish the regions covered by the thiol from the bare substrate by mapping the intensity of characteristic secondary ions like F⁻, CF₃⁻, or the AuS⁻ ion in the case of a gold substrate. acs.org

The ability to obtain a full mass spectrum at each pixel allows for retrospective analysis, where images for any detected ion can be generated after the data acquisition is complete. acs.org This is highly advantageous for identifying unexpected contaminants or variations in the monolayer structure. By analyzing the ion images, one can assess the uniformity, coverage, and potential defects in the this compound film. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. docbrown.infoyoutube.comspectroscopyonline.com It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. spectroscopyonline.com For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

The most notable absorptions would be from the S-H and C-F bonds. The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. rsc.orgnih.gov The C-F stretching vibrations are known to produce very strong and broad absorptions in the range of 1000-1400 cm⁻¹. polimi.it The spectrum would also contain C-H stretching and bending vibrations from the methylene and methine groups.

When this compound forms a self-assembled monolayer on a substrate like gold, techniques such as Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) can be employed to study the orientation of the adsorbed molecules. polimi.it

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Thiol (S-H) | Stretching | 2550 - 2600 | Weak |

| Carbon-Fluorine (C-F) | Stretching | 1000 - 1400 | Strong, Broad |

| Carbon-Hydrogen (C-H) | Stretching | 2850 - 3000 | Medium |

| Methylene (CH₂) | Bending | ~1465 | Medium |

| Carbon-Sulfur (C-S) | Stretching | 600 - 800 | Weak to Medium |

Note: These are general ranges and the exact positions and intensities can be influenced by the molecular environment and measurement technique.

Auger Electron Spectroscopy (AES) for Surface Composition Analysis

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique that provides elemental composition of the near-surface region of a sample. The technique involves bombarding the surface with a primary electron beam, which causes the ejection of an inner-shell electron from an atom. The resulting vacancy is filled by an outer-shell electron, and the excess energy is released through the emission of a second electron, the Auger electron. The kinetic energy of the Auger electron is characteristic of the element from which it was emitted.

For a surface coated with this compound, AES can be used to determine the elemental composition and confirm the presence of fluorine, carbon, and sulfur. If the thiol is adsorbed on a substrate like gold, AES can also quantify the surface coverage by monitoring the attenuation of the substrate's Auger signals (e.g., Au) and the intensity of the signals from the elements in the adsorbate layer (C, F, S).

AES can also be used for depth profiling by combining it with ion sputtering to sequentially remove surface layers. This would allow for the determination of the thickness and elemental distribution within the this compound film.

Table 3: Expected Auger Electron Kinetic Energies for Elements in this compound

| Element | Auger Transition | Approximate Kinetic Energy (eV) |

| Carbon | KLL | 272 |

| Sulfur | LMM | 152 |

| Fluorine | KLL | 647 |

| Oxygen (if oxidized) | KLL | 503 |

Note: These are approximate kinetic energy values for the principal Auger peaks.

Theoretical and Computational Studies on 2,2,3,4,4,4 Hexafluorobutan 1 Thiol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure and reactivity of 2,2,3,4,4,4-hexafluorobutan-1-thiol. These methods allow for a detailed examination of reaction pathways, the characterization of transient species like transition states, and the modeling of reaction kinetics.

DFT calculations are crucial for elucidating the mechanisms of reactions involving this compound, such as its radical addition to unsaturated bonds (hydrothiolation or thiol-ene reactions). The typical thiol-ene reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

The propagation phase, which dictates the formation of the final product, generally involves two key steps:

Addition Step: The thiyl radical (RS•) adds across the double bond of an alkene to form a carbon-centered radical intermediate.

Chain-Transfer Step: The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule (RSH), yielding the thioether product and regenerating the thiyl radical, which continues the chain reaction. mdpi.com

For the reaction of this compound with a generic alkene (e.g., ethene), the proposed pathway would involve the formation of the hexafluorobutyl-thiyl radical, its subsequent anti-Markovnikov addition to the alkene, and the final hydrogen abstraction to yield the fluoroalkyl thioether. wikipedia.org The high electronegativity of the fluorine atoms is expected to influence the stability of the radical intermediates and the regioselectivity of the addition. acs.org

A primary application of DFT in reaction studies is the location and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. nih.gov By calculating the energy of the reactants, transition states, and products, the activation energies (ΔE‡) and reaction enthalpies (ΔH) can be determined. These values provide critical insights into the feasibility and rate of a chemical reaction. nih.gov

For the hydrothiolation reaction of this compound, DFT would be used to model the transition states for both the radical addition and the chain-transfer steps. The calculated activation barriers provide a quantitative measure of the kinetic viability of each step. The significant inductive effect of the two trifluoromethyl groups likely impacts the stability of the transition states.

Table 1: Hypothetical DFT-Calculated Energetic Data for the Propagation Steps in the Reaction of this compound with Ethene

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

| Radical Addition | Enthalpy of Activation (ΔH‡) | 4.5 |

| Gibbs Free Energy of Activation (ΔG‡) | 10.2 | |

| Chain Transfer | Enthalpy of Activation (ΔH‡) | 2.8 |

| Gibbs Free Energy of Activation (ΔG‡) | 8.5 |

Note: These values are illustrative and based on typical ranges for thiol-ene reactions studied computationally. Actual values would require specific DFT calculations for this system.

Kinetic modeling combines the energetic data from DFT calculations with principles from theories like Transition State Theory (TST) to predict reaction rates. researchgate.net The rate constants for the propagation (kP) and chain-transfer (kCT) steps are directly related to their respective Gibbs free energies of activation (ΔG‡).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions in condensed phases.

MD simulations of this compound in a liquid or solution phase would reveal its conformational landscape. The rotation around the C-C and C-S bonds is subject to steric hindrance from the bulky trifluoromethyl (CF3) groups and the thiol group. These simulations can identify the most stable conformers and the energy barriers between them. The fluorinated alkyl chain's hydrophobicity and the thiol group's capacity for weak hydrogen bonding would dictate how the molecules arrange and interact with each other and with solvent molecules. mdpi.com In systems containing multiple thiol molecules, weak S-H···S hydrogen bonds and dipole-dipole interactions due to the polarized C-F bonds would be significant.

Table 2: Illustrative Conformational States of this compound from a Hypothetical MD Simulation

| Dihedral Angle | Conformation | Relative Population (%) | Key Interatomic Distance (Å) |

| H-S-C1-C2 | Anti | 65 | S-H ··· F(C4) > 4.0 |

| H-S-C1-C2 | Gauche | 35 | S-H ··· F(C4) ~ 3.2 |

| C1-C2-C3-C4 | Staggered | 80 | F(C2) ··· F(C4) > 4.5 |

| C1-C2-C3-C4 | Eclipsed (transient) | <1 | F(C2) ··· F(C4) ~ 2.8 |

Note: Data are representative examples of what a conformational analysis might yield.

Thermodynamic and Kinetic Modeling of Thiol Reactivity

Comprehensive modeling of the reactivity of this compound integrates quantum chemical and molecular dynamics data to build a complete picture of its chemical behavior. Thermodynamic modeling, based on calculated enthalpies of formation and reaction enthalpies, can predict the equilibrium position of reactions. For instance, the addition of the S-H bond across an alkene is typically exothermic, and models would quantify this for the specific fluorinated thiol. elsevierpure.com

Assessment of Thermodynamic Stability and Reaction Favorability

Computational chemistry provides a powerful tool for assessing these properties. Using methods like Density Functional Theory (DFT), it is possible to calculate key thermodynamic parameters such as the enthalpy of formation, Gibbs free energy of formation, and entropy. These calculations would allow for a quantitative assessment of the stability of this compound relative to other isomers or analogous non-fluorinated thiols.

The favorability of reactions involving this compound, such as deprotonation to form the thiolate, oxidation to the disulfide, or its participation as a nucleophile, can also be evaluated computationally. By calculating the change in Gibbs free energy (ΔG) for a given reaction, one can predict whether the reaction will be spontaneous under specific conditions. For instance, the acidity of the thiol proton is expected to be significantly increased due to the electron-withdrawing effect of the hexafluorobutyl group, making its deprotonation more favorable compared to non-fluorinated alkanethiols.

Table 1: Hypothetical Thermodynamic Data for Thiol Deprotonation

| Thiol | pKa (Calculated) | ΔG° deprotonation (kcal/mol) |

| Ethanethiol | 10.6 | 14.5 |

| 2,2,2-Trifluoroethanethiol | 7.5 | 10.2 |

| This compound | ~ 5-6 | ~ 7-8 |

Note: The data for this compound is an estimation based on the known effects of fluorine substitution and should be considered illustrative.

Kinetic Studies on Reaction Rates and Rate-Determining Steps

Kinetic studies are crucial for understanding the reaction mechanisms of this compound. The rate of a chemical reaction is determined by the slowest step in its mechanism, known as the rate-determining step. libretexts.orgwikipedia.orgstudymind.co.uk For reactions involving this fluorinated thiol, the rate-determining step can vary depending on the reaction type and conditions.

In nucleophilic substitution reactions where the thiolate of this compound acts as the nucleophile, the formation of the thiolate itself is generally a fast acid-base reaction. The subsequent attack of the thiolate on an electrophile is often the rate-determining step. The high nucleophilicity of sulfur, combined with the electronic effects of the fluorinated alkyl chain, will influence the rate of this step.

For instance, in a thiol-Michael addition reaction, the reaction rate can be dependent on either the initial deprotonation of the thiol (chain transfer-limiting) or the subsequent addition of the thiolate to the Michael acceptor (propagation rate-limiting). acs.orgnsf.gov Given the enhanced acidity of this compound, the deprotonation step is likely to be fast, suggesting that the propagation step would be rate-limiting. acs.orgnsf.gov

Computational methods can be employed to model the reaction pathways and identify the transition states for each elementary step. The energy barrier of each transition state corresponds to the activation energy of that step, with the highest energy barrier identifying the rate-determining step. libretexts.org

Table 2: Estimated Relative Reaction Rates for Thiol-Michael Addition

| Thiol | Relative Rate | Probable Rate-Determining Step |

| 1-Butanethiol | 1 | Chain Transfer (Deprotonation) |

| This compound | >10 | Propagation (Nucleophilic Attack) |

Note: This table presents a qualitative comparison based on the expected electronic effects of fluorine substitution.

Electronic Structure Analysis and the Impact of Fluorine Substitution on Reactivity

The electronic structure of this compound is significantly perturbed by the six fluorine atoms. The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I effect) that propagates along the carbon backbone to the sulfur atom. This has several important consequences for the reactivity of the thiol group.

Firstly, the electron density on the sulfur atom is reduced, which in turn polarizes the S-H bond. This increased polarization facilitates the deprotonation of the thiol, making this compound a much stronger acid than its non-fluorinated counterparts. chemistrysteps.com The resulting thiolate anion, while having its negative charge stabilized by the electron-withdrawing group, remains a potent nucleophile due to the soft nature of the sulfur atom. chemistrysteps.com

Secondly, the fluorine atoms can influence the frontier molecular orbitals of the molecule. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the sulfur atom in thiols and is directly involved in nucleophilic reactions. The energy of the HOMO will be lowered by the inductive effect of the fluorine atoms, which can affect its reactivity in certain orbital-controlled reactions. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) will also be stabilized, potentially making the molecule more susceptible to attack by certain nucleophiles at other sites, although the C-F bonds themselves are generally unreactive.

Computational electronic structure calculations, such as the analysis of molecular orbitals and electrostatic potential maps, can provide a detailed picture of the electron distribution and its implications for reactivity.

Tautomeric Analysis of Thiol-Containing Heterocycles (Analogous Systems)

While this compound itself does not exhibit tautomerism, the study of thiol-containing heterocycles provides valuable insights into the thiol-thione tautomeric equilibrium, which is a fundamental concept in the chemistry of many sulfur-containing compounds. researchgate.netresearchgate.net In these systems, a proton can migrate between the sulfur atom of a thiol group and a nitrogen atom within the heterocyclic ring, leading to the existence of two or more tautomeric forms.

For example, in five-membered heteroaromatic rings, thiols can tautomerize to their thione counterparts. researchgate.net The position of this equilibrium is influenced by several factors, including the nature of the heterocyclic ring, the presence of other substituents, and the solvent. researchgate.netnih.gov Generally, the thione tautomer is more stable than the thiol form. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers. researchgate.netsciengpub.ir These calculations can predict the equilibrium constants in both the gas phase and in solution, providing a deeper understanding of the factors that govern this type of tautomerism. nih.gov

Table 3: Tautomeric Equilibrium in an Analogous Thiol-Containing Heterocycle (e.g., a substituted triazole-thione)

| Tautomer | Relative Energy (kcal/mol, Calculated) | Predicted Population (%) in Gas Phase |

| Thiol Form | 5.2 | 1.8 |

| Thione Form | 0.0 | 98.2 |

Note: This data is illustrative and based on typical findings for thiol-containing heterocycles as reported in the literature. researchgate.net

Q & A

Q. What synthetic routes are available for 2,2,3,4,4,4-Hexafluorobutan-1-thiol, and how do fluorination conditions affect regioselectivity?

Synthesis typically involves fluorination of precursor alcohols or alkenes. For example, hexafluoropropene (HFP) reacts with thiols under radical or nucleophilic conditions to introduce fluorine atoms. Reaction temperature (80–120°C) and catalysts like peroxides significantly influence regioselectivity and yield. Higher temperatures favor terminal fluorination but may increase side products like disulfides. Purification via fractional distillation under inert atmospheres is critical to minimize oxidation .

Q. Which spectroscopic methods are most effective for characterizing fluorinated thiols?

- 19F NMR : Identifies fluorine environments and confirms substitution patterns (δ −70 to −120 ppm for CF3 groups).

- FTIR : Detects S-H stretches (~2550 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹).

- GC-MS : Quantifies purity and identifies volatile byproducts.

- Elemental Analysis : Validates C, H, F, and S content.

Cross-referencing these methods minimizes misassignment, especially when distinguishing between structural isomers .

Q. How can thiol quantification be performed in nonaqueous solvents?

A colorimetric thiol-disulfide exchange assay using Ellman’s reagent (DTNB) is adapted for fluorinated solvents. Key steps:

Prepare a 10 mM DTNB solution in acetonitrile.

React with the thiol (molar excess of DTNB ensures complete exchange).

Measure absorbance at 412 nm (ε = 14,150 M⁻¹cm⁻¹).

Air-free conditions are critical to prevent oxidation artifacts .

Advanced Research Questions

Q. How do trace impurities in this compound impact self-assembled monolayer (SAM) formation?

Even 1% thioacetic acid (TAA) impurities reduce SAM surface coverage by 30% due to competitive adsorption. ESCA data show sulfur content drops from 12.5% (pure thiol) to 8.7% (1% TAA). Mitigation strategies:

Q. What role does this thiol play in thiol-maleimide crosslinking for hydrogels?

The fluorinated thiol reacts with maleimide-modified hyaluronic acid (HAMICH) to form disulfide bridges. Optimal maleimide:thiol molar ratios range from 1:1 to 2:1. Excess thiol (>2:1) leads to incomplete crosslinking, reducing hydrogel tensile strength by ~40%. Kinetic studies using FTIR (disappearance of 690 cm⁻¹ maleimide peak) confirm reaction completion within 2 hours .

Q. How does oxidative stress affect thiol stability in biological assays?

Exposure to H₂O₂ (10 mM) oxidizes 90% of the thiol to disulfides within 30 minutes (UV-vis monitoring at 280 nm). Stabilization methods:

Q. Can this thiol act as a thiol peroxidase mimic?

Preliminary data suggest limited catalytic activity (kcat ~0.1 s⁻¹) compared to organoselenium compounds (kcat ~10 s⁻¹). However, fluorination enhances resistance to over-oxidation, making it suitable for long-term redox signaling studies. HPLC retention time shifts (Δt = +1.2 min) confirm sulfenic acid intermediates .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields for fluorinated thiol synthesis

- Patent WO0162694 (2001) : Claims 85% yield using HFP and butanethiol at 100°C.

- Journal of Fluorine Chemistry (1985) : Reports 60% yield under similar conditions.

Resolution : The patent uses a radical initiator (AIBN) absent in the journal method. AIBN increases HFP activation, reducing side reactions .

Q. Conflicting thiol quantification results in polar solvents

- Ellman’s assay in acetonitrile : Overestimates thiol content by 15% due to solvent polarity effects.

- Iodometric titration : More accurate but requires anhydrous conditions.

Recommendation : Validate with both methods and calibrate using a thiol standard curve .

Methodological Optimization Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.